

A Technical Guide to A293 (AVE1231): A Potent TASK-1 Channel Inhibitor

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Compound of Interest

Compound Name: A-293

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Abstract

A293, also known as AVE1231, is a potent and selective inhibitor of the two-pore-domain potassium channel TASK-1 (KCNK3).^[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of A293. Detailed experimental protocols for key assays and a summary of its effects on various ion channels are presented to support further research and development. Additionally, this guide illustrates the known signaling pathways associated with TASK-1 and the experimental workflows used to characterize A293, providing a valuable resource for researchers in the fields of cardiology, pharmacology, and ion channel biology.

Chemical Structure and Physicochemical Properties

A293 is a synthetic organic compound with the IUPAC name (R)-2-(Butylsulfonamido)-N-(1-(6-methoxypyridin-3-yl)propyl)benzamide.^{[1][2]} Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	(R)-2-(Butylsulfonamido)-N-(1-(6-methoxypyridin-3-yl)propyl)benzamide	[1][2]
Synonyms	AVE1231, A-293	[1][2]
CAS Number	767334-89-4	[1][2][3][4]
Molecular Formula	C20H27N3O4S	[1][2][3][4]
Molecular Weight	405.51 g/mol	[1][2][3][4]
SMILES	CCCCS(=O)(=O)NC1=CC=CC=C1C(=O)N-C2=CN=C(C=C2)OC	[2][3]
Appearance	Solid, White to off-white	[1][3]
Solubility	10 mM in DMSO	[1]

Pharmacological Properties and Mechanism of Action

A293 is a potent and selective blocker of the TASK-1 (KCNK3) potassium channel, a member of the two-pore-domain potassium (K2P) channel family.[1] TASK-1 channels are predominantly expressed in the atria of the heart and are implicated in the regulation of the cardiac action potential.[5][6] Upregulation of TASK-1 has been observed in patients with chronic atrial fibrillation, contributing to the shortening of the action potential duration.[2] By inhibiting TASK-1, A293 prolongs the atrial effective refractory period without significantly affecting ventricular repolarization, making it a promising candidate for the treatment of atrial fibrillation.[5][6][7]

In Vitro and In Vivo Efficacy

Studies have demonstrated the efficacy of A293 in various experimental models:

- Inhibition of TASK-1 Channels: A293 blocks human and porcine TASK-1 channels to a similar extent.[6]

- **Antiarrhythmic Effects:** Pharmacological inhibition of atrial TASK-1 currents by A293 exerts antiarrhythmic effects, resulting in acute cardioversion of paroxysmal atrial fibrillation in porcine models.[6] Long-term administration of A293 has been shown to be effective for rhythm control of persistent atrial fibrillation in a large animal model.[5]
- **Effects on Other Ion Channels:** While A293 is a potent TASK-1 inhibitor, it also exhibits activity against other ion channels at higher concentrations. The table below summarizes the inhibitory concentrations (IC50) of A293 on various channels.

Target Channel	IC50	Cell Type	Reference
TASK-1	Potent inhibitor (specific IC50 not consistently reported)	Various	[1]
hKv1.5	3.6 μ M	CHO cells	[7]
hKv4.3 + KChIP2.2b	5.9 μ M	CHO cells	[7]
Voltage-dependent outward current	1.1 μ M	Pig left atrial myocytes	[7]
Carbachol-activated IKACH	8.4 μ M	Pig left atrial myocytes	[3][7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of A293.

Whole-Cell Patch-Clamp Recordings in *Xenopus laevis* Oocytes

This protocol is adapted from studies investigating the inhibitory effects of A293 on heterologously expressed TASK-1 channels.

Methodology:

- **Oocyte Preparation:** Stage V-VI oocytes are surgically removed from anesthetized female *Xenopus laevis* frogs. The oocytes are then defolliculated by incubation in a collagenase solution.
- **cRNA Injection:** Oocytes are injected with cRNA encoding the human TASK-1 channel.
- **Electrophysiological Recording:**
 - Two-electrode voltage-clamp recordings are performed 1-3 days after cRNA injection.
 - Oocytes are placed in a recording chamber and perfused with a standard extracellular solution (e.g., 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4).
 - Glass microelectrodes with a resistance of 0.5-2 MΩ are filled with 3 M KCl and used to impale the oocyte.
 - The membrane potential is held at a holding potential of -80 mV.
 - Currents are elicited by applying voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments for 500 ms).
- **Drug Application:** A293 is dissolved in DMSO to create a stock solution and then diluted to the desired concentration in the extracellular solution. The solution containing A293 is perfused into the recording chamber.
- **Data Analysis:** The inhibitory effect of A293 is quantified by measuring the reduction in the current amplitude at a specific voltage (e.g., +40 mV) after drug application compared to the baseline current.

In Vivo Electrophysiological Studies in a Porcine Model of Atrial Fibrillation

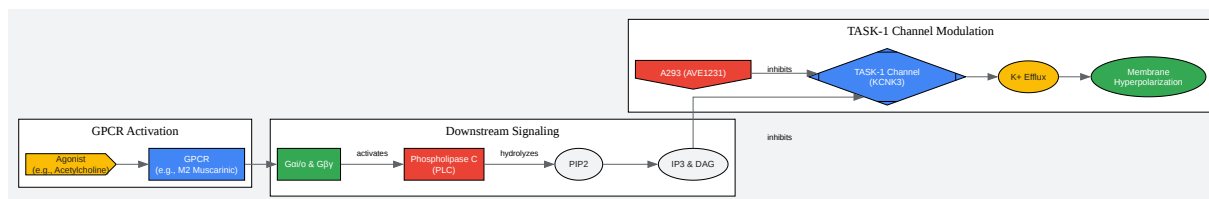
This protocol describes the methodology for evaluating the antiarrhythmic effects of A293 in a large animal model.

Methodology:

- **Animal Model:** Persistent atrial fibrillation (AF) is induced in domestic pigs by right atrial burst stimulation via an implanted pacemaker.
- **Drug Administration:** A293 is administered intravenously once daily.
- **Electrophysiological Investigations:** Intracardiac electrophysiological studies are performed before and after the treatment period.
 - **Catheter Placement:** Multipolar electrophysiology catheters are placed in the right atrium and coronary sinus under fluoroscopic guidance.
 - **Programmed Electrical Stimulation:** Atrial effective refractory period (AERP) is determined using programmed electrical stimulation.
 - **AF Induction and Cardioversion:** The inducibility of AF is tested, and the ability of A293 to facilitate cardioversion to sinus rhythm is assessed.
- **Hemodynamic Monitoring:** Hemodynamic parameters, including heart rate, blood pressure, and cardiac output, are continuously monitored.
- **Data Analysis:** Changes in AERP, AF inducibility, and the rate of spontaneous or electrically induced cardioversion are analyzed to determine the antiarrhythmic efficacy of A293.

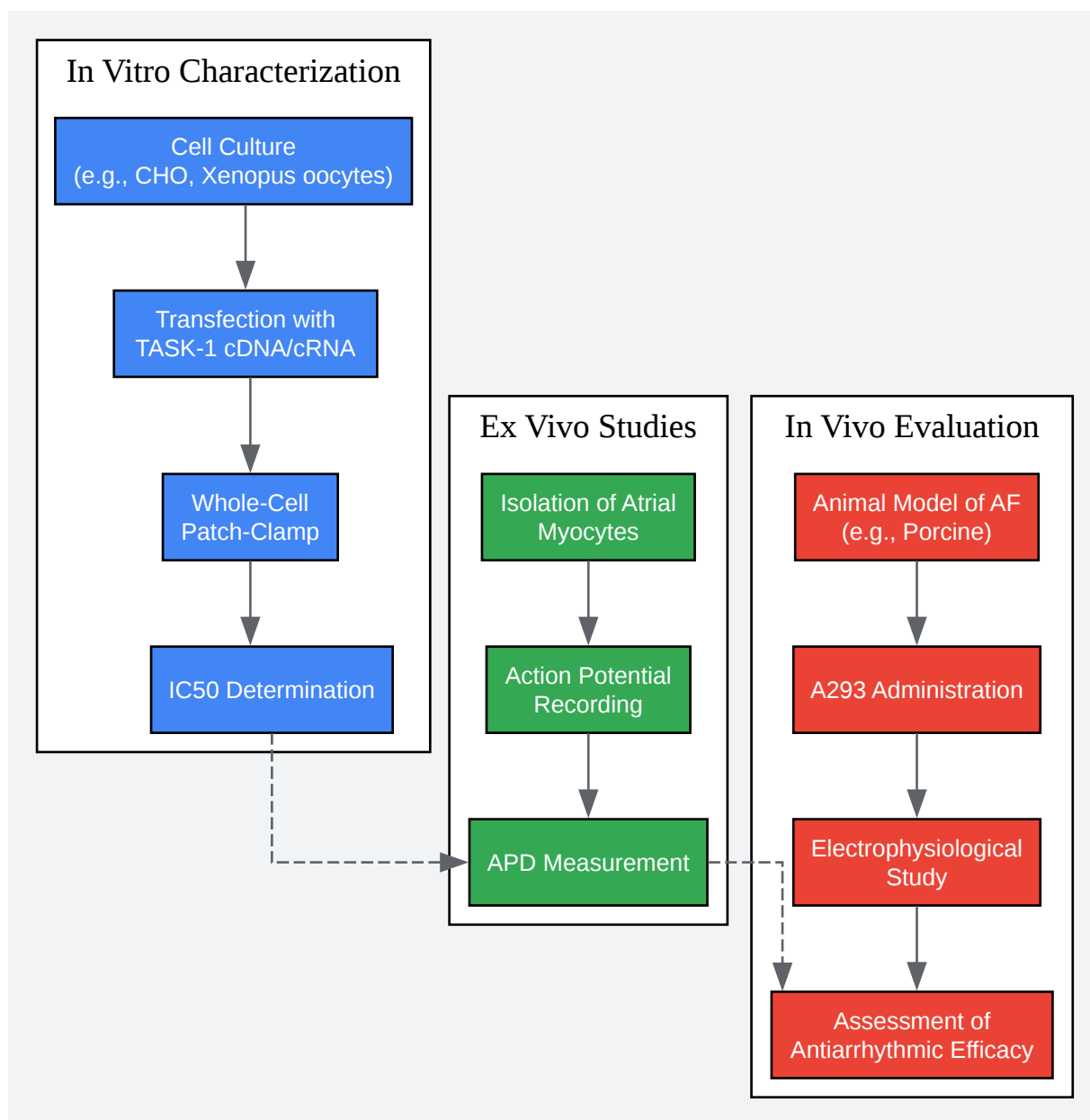
Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involving the TASK-1 channel and a typical experimental workflow for characterizing A293.



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Caption: Simplified signaling pathway of TASK-1 channel modulation.



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Caption: Experimental workflow for characterizing A293 (AVE1231).

Conclusion

A293 (AVE1231) is a valuable pharmacological tool for studying the function of TASK-1 channels and holds significant potential as a therapeutic agent for atrial fibrillation. Its selectivity for atrial TASK-1 channels offers a promising avenue for the development of novel antiarrhythmic drugs with an improved safety profile. This technical guide provides a

foundational resource for researchers to further explore the properties and applications of this potent TASK-1 inhibitor.

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